molecular formula C13H11BrN2S2 B2519947 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide CAS No. 187657-57-4

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide

Cat. No. B2519947
CAS RN: 187657-57-4
M. Wt: 339.27
InChI Key: UZUUVNIERLVVCH-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as “3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide”, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antimicrobial and Antifungal Agent

3-Halobenzo[b]thiophene derivatives, which are similar to the compound , have been synthesized and tested for their antimicrobial activities . The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes resulted in a low MIC of 16 µg/mL against Gram-positive bacteria and yeast .

Anticancer Agent

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer . For instance, various drugs including raloxifene, arzoxifene, rintodestrant, and LSZ102 feature the benzo[b]thiophene core and are currently clinically utilized for the treatment of estrogen-receptor-positive breast cancer .

Anti-inflammatory Agent

Thiophene-based analogs have been shown to have anti-inflammatory properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antihypertensive Agent

Thiophene derivatives also exhibit antihypertensive properties . This makes them a potential candidate for the development of new drugs for the treatment of hypertension.

Anti-atherosclerotic Agent

Thiophene derivatives have been found to have anti-atherosclerotic properties . This suggests that they could be used in the treatment of atherosclerosis, a disease in which plaque builds up inside your arteries.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in industrial chemistry and material science as corrosion inhibitors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.

Future Directions

The development of new anti-mycobacterial agents has revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives . Future research may focus on the design, synthesis, and evaluation of novel analogues of these compounds for potential therapeutic applications .

properties

IUPAC Name

3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUVNIERLVVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide

Synthesis routes and methods

Procedure details

A mixture of 3-(2-bromoacetyl)benzo[b]thiophen (10.0 g), 2-imidazolidinethione (4.0 g), ethanol (120 ml) and acetic acid (80 ml) was heated under reflux for 24 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide 1.8 hydrate as a white solid (11.6 g), m.p. 227°-229° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

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